molecular formula C21H28O2 B075004 1-Dehydroprogesterone CAS No. 1162-54-5

1-Dehydroprogesterone

Cat. No. B075004
CAS RN: 1162-54-5
M. Wt: 312.4 g/mol
InChI Key: QIEPWCSVQYUPIY-LEKSSAKUSA-N
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Description

Synthesis Analysis

The synthesis of 1-Dehydroprogesterone involves regioselective reactions that allow for the creation of pregnane derivatives, which can have significant biological activities. A notable method includes the aromatization of Ring A without affecting C-20, leading to various intermediate compounds that can undergo further chemical transformations (De, Seth, & Bhaduri, 1991).

Molecular Structure Analysis

The molecular structure of 1-Dehydroprogesterone is characterized by its lack of hydrogen at specific positions, altering its steroidal framework. This modification significantly impacts its interactions and the formation of other steroid derivatives. Molecular modeling studies provide insights into its conformational behavior and interaction with biological molecules, offering a basis for understanding its biological activities (Colombo, Ferraboschi, Prestileo, & Toma, 2006).

Chemical Reactions and Properties

1-Dehydroprogesterone undergoes various chemical reactions, including regioselective etherification and Friedel-Crafts acylation, leading to a wide range of pregnane derivatives. These reactions are crucial for synthesizing compounds with potential biological activities, such as contragestational agents (De, Seth, & Bhaduri, 1991).

Scientific Research Applications

  • Treatment of Gynecologic Malignancies:

    • Malkasian et al. (1974) evaluated 6,17 α -Dimethyl-6-dehydroprogesterone as a therapeutic agent in cases of metastatic and recurrent carcinoma of the endometrium, ovarian carcinoma, and carcinoma of the cervix. They found a 21% objective response in endometrial carcinoma and 22% in ovarian carcinoma, but no response in carcinoma of the cervix. No significant toxic effects were reported (Malkasian et al., 1974).
  • Effects on Endometrial Carcinoma:

    • Podratz et al. (1985) reported that progestational agents induced an 11.2% objective response in patients with advanced primary or recurrent endometrial carcinoma. They used 17α-Hydroxyprogesterone caproate, 6,17α-dimethyl-6-dehydroprogesterone, and 6-methyl-6-dehydroprogesterone acetate for treatment. Survival rates were dependent on tissue differentiation and tumor volume (Podratz et al., 1985).
  • Progestational Activity:

    • Carter et al. (1964) evaluated the progestational activity of 6,17α-dimethyl-6-dehydroprogesterone, focusing on its effects on uterine bleeding, amenorrhea, pseudopregnancy, and adrenal cortical function (Carter et al., 1964).
  • Androgenic Activity:

    • Dorfman (1950) demonstrated the androgenic activity of Δ16-Dehydroprogesterone through direct application to the chick's comb, showing it has about 6% of the activity of androsterone (Dorfman, 1950).
  • Neurosteroids and Mental Disorders:

    • Pisu and Serra (2004) suggested that progesterone and its metabolites, including tetrahydroprogesterone and tetrahydrodeoxycorticosterone, might play a role in emotional or affective disturbances in mental disorders like major depression, anxiety disorders, and schizophrenia (Pisu & Serra, 2004).
  • Anticonvulsant Effects:

    • Lonsdale and Burnham (2003) studied the anticonvulsant actions of progesterone and its primary metabolite 5α‐dihydroprogesterone in animal seizure models (Lonsdale & Burnham, 2003).
  • Steroid Metabolism by Microorganisms:

    • Hörhold and Böhme (1990) investigated the formation of progesterone and 1-dehydroprogesterone from cholesterol in fermentation cultures of Mycobacterium aurum (Hörhold & Böhme, 1990).

Future Directions

The future directions of 1-Dehydroprogesterone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the successful rational design of functional KsdD3, which catalyzes 1,2-desaturation of steroidal substrates, could greatly advance our understanding of KsdD family enzymes . Additionally, the use of steroidal compounds in combination with other therapies, such as PD-1/PD-L1 checkpoint inhibitors, is a promising area of research .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPWCSVQYUPIY-LEKSSAKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921958
Record name Pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dehydroprogesterone

CAS RN

1162-54-5
Record name 1-Dehydroprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dehydroprogesterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dehydroprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEHYDROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
F Sondheimer, M Velasco… - Journal of the American …, 1955 - ACS Publications
… the synthesis of these compounds, namely, of 1-dehydroprogesterone (I) and of 1-dehydro-… , be employed directly for the synthesis of 1dehydroprogesterone (I) since dibromination of …
Number of citations: 24 pubs.acs.org
D Prome, C Lacave, B Monsarrat, H David… - Biochimica et Biophysica …, 1983 - Elsevier
… However, examination of cholesterol degradation products using a strain of Mycobacterium aurum shows that progesterone and 1-dehydroprogesterone are present at low levels. …
Number of citations: 11 www.sciencedirect.com
C Hörhold, KH Böhme - Journal of steroid biochemistry, 1990 - europepmc.org
The formation of progesterone and 1-dehydroprogesterone from cholesterol in fermentation cultures of Mycobacterium aurum ATCC 25790 was studied with the aim of clarifying the …
Number of citations: 4 europepmc.org
KV Clemons, EP Stover, G Schär, PA Stathis… - Journal of Biological …, 1989 - ASBMB
… Studies using authentic 15a-hydroxyprogesterone, 1-dehydroprogesterone, and 1 lahydroxyprogesterone reveal that these derivatives are significantly less inhibitory to the growth of T. …
Number of citations: 36 www.jbc.org
L Yang, JN Zhang, M Xu, T Peng, WJ Shi… - Huan Jing ke Xue …, 2019 - europepmc.org
Steroid hormones have been continuously detected and well studied in freshwater bodies in recent years, although information regarding their contamination characteristics in seawater …
Number of citations: 5 europepmc.org
A Ruff, CW Shoppee, GHR Summers - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… acid (9: 1 1-dehydrolithocholic acid) failed to give 3rhydroxypregn-9 (1l)-en-20-oneJ but by use of 3-oxoetia-4: 9 (11)-dienoic acid the partial synthesis of 9: 1 1-dehydroprogesterone …
Number of citations: 1 pubs.rsc.org
GE Peterson, RW Thoma, D Perlman… - Journal of …, 1957 - Am Soc Microbiol
… A substance, called Xi for convenience, possibly representing 1-dehydroprogesterone was the first product to be detected in the fermentation. This substance hada mobilityin the methyl-…
Number of citations: 45 journals.asm.org
RG Harvey, ER DeSombre, EV Jensen - Steroids, 1967 - Elsevier
Steroidal phosphonate esters having the dialkoxyphosphinyl group, (RO) 2 P(O)-, as a ring substituent have been synthesized via reaction of the appropriate α, β-unsaturated …
Number of citations: 3 www.sciencedirect.com
M KOC - Bulletin de L'Académie Polonaise Des …, 1982 - Państwowe Wydawn. Naukowe
Number of citations: 0
A SIMPLEX - … of the First National Symposium on …, 1983 - Department of Chemical …
Number of citations: 0

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